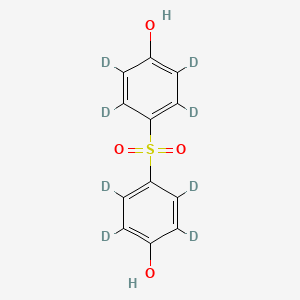
Bisphenol S-2,2',3,3',5,5',6,6'-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonyldiphenol-d8 involves the incorporation of deuterium into the 4,4’-Sulfonyldiphenol molecule. This process typically involves the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium. The reaction conditions often include the use of catalysts and controlled environments to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of 4,4’-Sulfonyldiphenol-d8 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure the consistency and purity of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfonyldiphenol-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenols. These products are often used in further chemical synthesis and research applications .
Scientific Research Applications
4,4’-Sulfonyldiphenol-d8 is widely used in various scientific research fields, including:
Chemistry: As a tracer in the study of reaction mechanisms and kinetics.
Biology: In metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: In drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: In the production of high-performance polymers and materials.
Mechanism of Action
The mechanism of action of 4,4’-Sulfonyldiphenol-d8 involves its incorporation into molecules as a stable isotope. This incorporation allows researchers to trace the movement and transformation of the compound in various systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Similar Compounds
4,4’-Sulfonyldiphenol: The non-deuterated form of the compound.
Bisphenol A: A similar compound used in the production of plastics and resins.
Bisphenol F: Another bisphenol compound with similar applications.
Uniqueness
4,4’-Sulfonyldiphenol-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in scientific studies. This makes it particularly valuable in research applications where accurate quantitation is essential .
Properties
Molecular Formula |
C12H10O4S |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI Key |
VPWNQTHUCYMVMZ-PGRXLJNUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H] |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















